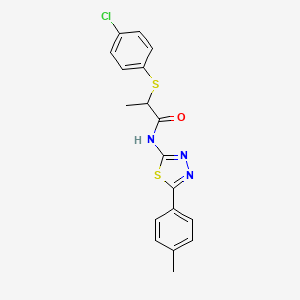

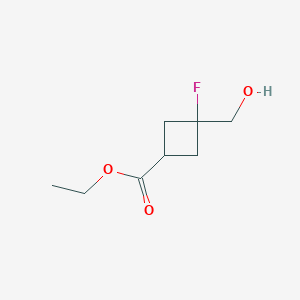

![molecular formula C13H12Cl2N2O2S2 B3009478 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione CAS No. 478247-69-7](/img/structure/B3009478.png)

3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their chemical properties, which can provide insights into the analysis of similar diones and thiazole derivatives. For instance, the papers describe the use of bis(alkylthio)methylene pentane-2,4-diones as thiol equivalents in thia-Michael addition reactions , the study of molecular iodine complexes with thiadiazoline derivatives , and the crystal structure of a related dione compound . These studies contribute to the broader understanding of the chemistry of pentanedione derivatives and thiazole compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of bis(alkylthio)methylene pentane-2,4-diones in thia-Michael addition reactions. These reactions are performed under solvent-free conditions or in water, using acids such as HCl (aq.) or p-dodecyl benzenesulfonic acid (DBSA) to promote the cleavage of the dione compounds and generate in-situ thiols . The generated thiols then undergo conjugate addition to α,β-unsaturated carbonyl compounds, yielding β-keto sulfides in good yields. This methodology could potentially be applied to the synthesis of "this compound" by choosing appropriate unsaturated carbonyl compounds and conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-[bis(methylthio)methylene]pentane-2,4-dione was determined, revealing a slightly twisted molecule about the axis of the carbon double bond and a highly twisted E,E-conformation of the acyl groups . Similarly, the structure of a pyrazoline derived from 2,4-pentanedione was confirmed by X-ray crystallography . These findings suggest that the molecular structure of "this compound" would likely exhibit interesting conformational characteristics that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their participation in addition reactions and coordination with metals. The bis(alkylthio)methylene pentane-2,4-diones act as thiol equivalents in thia-Michael addition reactions . Additionally, a pyrazoline derivative of 2,4-pentanedione was shown to undergo ring-opening upon coordination to transition metals . These studies indicate that "this compound" could also exhibit interesting reactivity patterns, potentially including addition reactions and metal coordination.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and reactivity. For instance, the crystal structure of a dione compound provides insights into its spectroscopic characteristics . The reactivity of the pyrazoline derivative with transition metals suggests potential applications in coordination chemistry . The behavior of these compounds in different reactions and their interactions with other molecules, such as in the formation of supramolecular structures , can provide valuable information about the physical and chemical properties that "this compound" might possess.

Wissenschaftliche Forschungsanwendungen

Manganese-Mediated Synthesis of Cyclic Peroxides

- Research by Qian et al. (1992) explored the synthesis of cyclic peroxides using various compounds, including 2,4-pentanedione, in the presence of manganese and oxygen. This study contributes to understanding the role of 2,4-pentanedione derivatives in synthesizing cyclic peroxides (Chang-Yi Qian et al., 1992).

Mercury β-Diketonato Complexes

- McCandlish and Macklin (1975) studied the structure of mercury β-diketonato complexes, including 3,3-bis(chloromercury)-2,4-pentanedione. The study provides insights into the binding of mercury atoms to the γ-carbon of acetylacetone, a structurally similar compound to 3,3-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione (L. E. Mccandlish & J. Macklin, 1975).

Synthesis and Metal-Complexing Ability of m-Xylylenebis(β-diketones)

- Maverick et al. (1989) reported on the synthesis of bis(β-diketones) and their complexation reactions with copper ions. The study highlights the complex-forming capabilities of derivatives of 2,4-pentanedione, relevant to understanding the metal-complexing potential of similar compounds like this compound (A. Maverick et al., 1989).

Preparative and Spectral Investigations on C3 Bonded Acetylacetonates of Tellurium(IV)

- The research by Khandelwal et al. (1987) investigated the reaction of 3,3-bis(chloromercury)-2,4-pentanedione with various tellurium compounds, providing insights into the coordination chemistry and spectral characteristics of these complexes. This research is relevant for understanding the chemical behavior of structurally similar compounds (B. L. Khandelwal et al., 1987).

Investigation on Lanthanide Binuclear Complexes

- Li et al. (1994) studied the coordination of derivatives of 2,4-pentanedione with lanthanide ions, forming binuclear complexes. This research is significant for understanding how derivatives of 2,4-pentanedione interact with lanthanide ions, which may be relevant for the compound of interest (Xiaojing Li et al., 1994).

Synthesis and Characterization of Light Emitting Novel Polymers

- Aydın and Kaya (2012) conducted research on the synthesis of polymers using compounds including derivatives of 2,4-pentanedione, demonstrating the potential of these compounds in creating light-emitting polymers (A. Aydın & I. Kaya, 2012).

Eigenschaften

IUPAC Name |

3,3-bis[(2-chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S2/c1-7(18)13(8(2)19,3-9-5-16-11(14)20-9)4-10-6-17-12(15)21-10/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOJTSZNNZGPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CN=C(S1)Cl)(CC2=CN=C(S2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

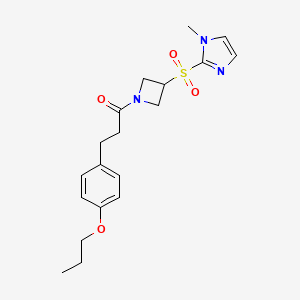

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)

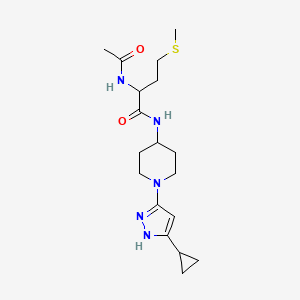

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

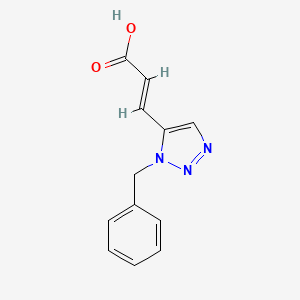

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)